N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide
CAS No.:
Cat. No.: VC13669029
Molecular Formula: C25H27ClN2O4
Molecular Weight: 454.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27ClN2O4 |
|---|---|
| Molecular Weight | 454.9 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8Z)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide |
| Standard InChI | InChI=1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2-/t20-,22-/m0/s1 |
| Standard InChI Key | DRDSZZCLAHXSAE-NRRFMEMISA-N |
| Isomeric SMILES | C/1CC(=O)O[C@@H](CNC(=O)[C@@H](C/C=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
| SMILES | C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
| Canonical SMILES | C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Introduction
N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide is a complex organic compound classified as a lactam and an azamacrocycle. It is identified by the PubChem CID 124202143 and has a molecular weight of approximately 454.9 g/mol . This compound is of interest due to its unique structural features and potential applications in various fields of chemistry and pharmacology.
Molecular Formula and Synonyms
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Molecular Formula: Not explicitly provided in the available literature, but it can be inferred from its structure.
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Synonyms:
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N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide
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CHEBI:94175
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N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8Z)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide
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DA-57496
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Structural Features
The compound contains a lactam ring and an azamacrocycle, which are key components of its structure. The presence of a phenyl group and a chlorophenylmethyl moiety adds complexity to its chemical properties .
Computed Descriptors
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IUPAC Name: N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8Z)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide
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InChI: InChI=1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2-/t20-,22-/m0/s1
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InChIKey: DRDSZZCLAHXSAE-NRRFMEMISA-N
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SMILES: C/1CC(=O)OC@@HC3=CC=CC=C3
Synthesis and Characterization
While specific synthesis details for N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide are not readily available, compounds with similar structural features often involve multi-step reactions involving lactamization and macrocyclization processes. Characterization typically involves spectroscopic methods such as NMR, IR, and mass spectrometry.
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume